molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1323422
CAS No.: 824982-19-6
M. Wt: 308.3 g/mol
InChI Key: WVXOMOIVULPBGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:

    Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic structure.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.

    Attachment of the tert-Butyl Group: The tert-butyl ester is usually formed by esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicyclo[3.2.1]octane ring.

    Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent activity against various classes of β-lactamases, including class A, C, and D enzymes. For instance:

  • Inhibition Rates : The compound showed inhibition constants (K_i app) ranging from 0.1 to ≤8 μM against tested β-lactamases, indicating strong inhibitory potential .
  • Structural Insights : Crystallography studies revealed that the compound forms stable acyl-complexes with β-lactamases, which is essential for its activity .

Combination Therapies

The compound has been evaluated in combination with other antibiotics such as cefepime and meropenem. These combinations have shown enhanced antibacterial activity in murine models of infection caused by MDR pathogens like Acinetobacter baumannii . This suggests that the compound not only inhibits β-lactamases but also synergizes with other antibiotics to improve therapeutic outcomes.

Potential for Treating MDR Infections

Given the rise of antibiotic resistance, the development of effective β-lactamase inhibitors like tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is critical. Its ability to inhibit multiple classes of β-lactamases positions it as a promising candidate for clinical applications against resistant bacterial strains .

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Study on Pseudomonas aeruginosa : In a study involving Pseudomonas aeruginosa, the compound was shown to effectively inhibit PBP-2 (penicillin-binding protein), leading to enhanced bacterial killing when used alongside β-lactams .
  • Clinical Implications : The promising results from preclinical studies warrant further clinical investigations to assess its efficacy and safety in human subjects suffering from infections caused by MDR bacteria .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with enzymes and receptors, potentially modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • CAS No.: 824982-19-6
  • Molecular Formula : C₁₃H₁₉F₃N₂O₃
  • Molecular Weight : 308.30 g/mol
  • Structure : A bicyclo[3.2.1]octane core with two nitrogen atoms, a tert-butoxycarbonyl (Boc) group at position 8, and a trifluoroacetyl group at position 3 .

Key Features :

  • Functional Groups : The trifluoroacetyl group (electron-withdrawing) and Boc group (protecting group) influence reactivity and stability .
  • Applications : Likely serves as an intermediate in pharmaceuticals, leveraging the Boc group for amine protection and the trifluoroacetyl moiety to modulate electronic properties .

Comparison with Structurally Similar Compounds

Parent Compound: tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

  • CAS No.: 149771-44-8
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences :
    • Lacks the trifluoroacetyl group, making it less electronegative.
    • Simpler structure, often used as a precursor for further functionalization (e.g., acylation, alkylation) .
  • Applications : Common intermediate in organic synthesis, particularly for building bicyclic amine scaffolds .

Fluorinated Analog: tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • CAS No.: 1404196-37-7
  • Molecular Formula: C₁₂H₁₈FNO₃
  • Molecular Weight : 243.28 g/mol
  • Key Differences :
    • Contains a fluorine atom and a ketone group instead of trifluoroacetyl.
    • Fluorine enhances metabolic stability and bioavailability in drug design .
  • Applications: Potential use in medicinal chemistry for fluorinated drug candidates .

Hydroxyl-Substituted Derivative: tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

  • CAS No.: 143557-91-9
  • Molecular Formula: C₁₂H₂₁NO₃ (estimated)
  • Key Differences :
    • Hydroxyl group replaces trifluoroacetyl, increasing polarity and hydrogen-bonding capacity.
    • Likely lower lipophilicity compared to the target compound .
  • Applications : Suitable for hydrophilic modifications in drug delivery systems .

Complex Heterocyclic Derivative: tert-Butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

  • CAS No.: 2763158-78-5
  • Molecular Formula : C₂₀H₂₅ClFN₅O₃S
  • Molecular Weight : 469.96 g/mol
  • Key Differences :
    • Extended heterocyclic substituent introduces chlorine, fluorine, methoxy, and methylsulfanyl groups.
    • Enhanced molecular complexity for targeted biological activity .
  • Applications : Likely a kinase inhibitor or antiviral agent due to pyridopyrimidine moiety .

Comparative Analysis

Structural and Functional Group Differences

Compound (CAS No.) Substituent at Position 3 Key Functional Groups Molecular Weight (g/mol)
Target (824982-19-6) Trifluoroacetyl CF₃CO, Boc 308.30
Parent (149771-44-8) None Boc 212.29
Fluorinated (1404196-37-7) Fluorine, ketone F, C=O, Boc 243.28
Hydroxyl (143557-91-9) Hydroxyl OH, Boc ~227.28 (estimated)
Heterocyclic (2763158-78-5) Pyridopyrimidine Cl, F, OCH₃, SCH₃, Boc 469.96

Physicochemical Properties

  • Lipophilicity : Trifluoroacetyl (target) > Fluorinated > Parent > Hydroxyl .
  • Reactivity : Trifluoroacetyl enhances electrophilicity, facilitating nucleophilic substitutions compared to hydroxyl or unsubstituted analogs .
  • Stability : Boc group provides stability under basic conditions, while trifluoroacetyl may hydrolyze under acidic or aqueous conditions .

Biological Activity

Tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.

  • Chemical Formula : C14_{14}H18_{18}F3_3N2_2O2_2
  • Molecular Weight : 302.30 g/mol
  • CAS Number : 869494-16-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl diazabicyclo compounds with trifluoroacetyl derivatives under controlled conditions. The process includes the use of solvents such as dimethyl sulfoxide (DMSO) and potassium carbonate as a base to facilitate the reaction at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that modulate cellular pathways involved in disease processes. The trifluoroacetyl group enhances lipophilicity and may contribute to better membrane permeability, allowing for effective cellular uptake.

Anti-Parasitic Activity

Recent studies have highlighted the compound's potential anti-parasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated significant inhibition of amastigote forms of the parasite, showcasing its potential as a therapeutic agent:

CompoundIC50 (µM)Selectivity Index
This compound5.4>40
Control Compound10.0<10

These results indicate a favorable therapeutic window for this compound compared to traditional treatments.

Cytotoxicity Studies

Cytotoxicity assays performed on mammalian cell lines (e.g., L6 rat skeletal myoblasts) revealed that while the compound exhibits anti-parasitic properties, it maintains a low level of toxicity to host cells:

Cell LineIC50 (µM)Remarks
L6 Cells>100Non-cytotoxic at therapeutic concentrations

Case Studies

  • Chagas Disease Model : In a murine model of Chagas disease, administration of this compound resulted in reduced parasitemia and improved survival rates compared to untreated controls.
  • Cardiac Arrhythmias : Preliminary research suggests potential applications in treating cardiac arrhythmias due to its structural similarity to known antiarrhythmic agents. The compound's ability to prolong action potentials without significant side effects was noted in electrophysiological studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the diazabicyclo[3.2.1]octane core. For example:

Core Preparation : Start with tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, synthesized via Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) .

Trifluoroacetylation : React the free amine with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to install the 2,2,2-trifluoroacetyl group. Purify intermediates using column chromatography (30–50% EtOAc/hexane) .

  • Key Data : Yields range from 50–83% depending on the reaction scale and purification efficiency .

Q. How is the compound purified, and what analytical techniques confirm its identity?

  • Methodological Answer :

  • Purification : Use silica gel column chromatography with gradients of EtOAc/hexane (e.g., 30–50%) to isolate the product. Final purity (>95%) is confirmed via HPLC .
  • Characterization :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves signals for the trifluoroacetyl group (δ ~160–170 ppm in ¹³C NMR) and the tert-butyl group (δ ~1.4 ppm in ¹H NMR) .
  • LCMS : Electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.2) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what techniques resolve diastereomers?

  • Methodological Answer :

  • Chiral Intermediates : Use enantiomerically pure starting materials (e.g., (1S,5R)-configured bicyclo scaffolds) to avoid racemization .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate diastereomers. For example, a 2:1 diastereomeric ratio was resolved using this method .
  • X-ray Crystallography : Confirm absolute configuration by growing single crystals in EtOAc/hexane at 4°C .

Q. What strategies enable functional group diversification of the diazabicyclo[3.2.1]octane core?

  • Methodological Answer :

  • Post-Synthetic Modifications :

Hydroxymethylation : React the core with formaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to introduce a hydroxymethyl group .

Carbamoyl Substitution : Replace the trifluoroacetyl group with ureido or carbamoyl groups using 4-iodophenyl isocyanate in THF .

  • Key Data : Functionalized analogs show purity >95% after HPLC and yield ~54–68% .

Q. How are reaction intermediates monitored in complex multi-step syntheses?

  • Methodological Answer :

  • Real-Time LCMS : Use inline LCMS (Agilent 6120 Quadrupole) to track intermediates (e.g., Boc-protected amines at m/z 226.3) .
  • TLC Staining : Visualize progress with ninhydrin (for free amines) or UV-active silica plates (254 nm) .
  • Quantitative NMR : Integrate diagnostic peaks (e.g., tert-butyl at δ 1.4 ppm) to assess conversion rates .

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMOIVULPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619823
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824982-19-6
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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